molecular formula C8H24Si4 B14757056 CID 15254708

CID 15254708

Cat. No.: B14757056
M. Wt: 232.62 g/mol
InChI Key: VRMHDSFXLPNGEA-UHFFFAOYSA-N
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Description

CID 15254708 is a unique compound registered in the PubChem database under the identifier 15254708. Compounds in this category are often studied using advanced analytical techniques, including high-performance liquid chromatography–mass spectrometry (HPLC-MS) and collision-induced dissociation (CID) for structural elucidation .

Properties

Molecular Formula

C8H24Si4

Molecular Weight

232.62 g/mol

InChI

InChI=1S/C8H24Si4/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3

InChI Key

VRMHDSFXLPNGEA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)[Si](C)(C)[Si](C)(C)[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 15254708 involves specific organic reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation might involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under specific conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: CID 15254708 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted products .

Scientific Research Applications

CID 15254708 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 15254708 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the compound’s structure and the biological system it is applied to. Detailed studies on its mechanism of action would involve molecular docking, pharmacodynamics, and experimental validation .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Compounds

Property This compound (Inferred) CID 57416287 CID 252137 CAS 6007-85-8
Molecular Formula Not explicitly reported C₇H₁₄N₂O C₉H₆BrNO₂ C₆H₂O₃S
Molecular Weight ~140–240 Da (estimated) 142.20 Da 240.05 Da 154.14 Da
Solubility Likely moderate (aqueous) 86.7 mg/mL (very soluble) 0.052 mg/mL (soluble) 2.58 mg/mL (water)
Bioactivity Potential enzyme interactions P-gp substrate; CYP inactive CYP1A2 inhibitor High absorption spectrum
Synthetic Route Unreported K₂CO₃ in 1-methylpyrrolidone HATU-mediated coupling THF-based cyclization
Analytical Methods LC-ESI-MS, CID LC-MS, NMR GC-MS, chromatography HPLC, spectral analysis

Structural and Functional Similarities

  • Unlike this compound, it is a P-glycoprotein substrate, indicating distinct pharmacokinetic behavior .
  • Its lower solubility highlights divergent formulation challenges .
  • CAS 6007-85-8 : Sulfur-containing heterocycles like this often display high reactivity, contrasting with the inferred stability of this compound under physiological conditions .

Methodological Insights

  • Synthesis : this compound may require optimized conditions (e.g., inert atmospheres, catalysts like K₂CO₃) akin to CID 57416287 .
  • Characterization: Structural confirmation likely relies on tandem MS with CID fragmentation, as demonstrated for ginsenosides .

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